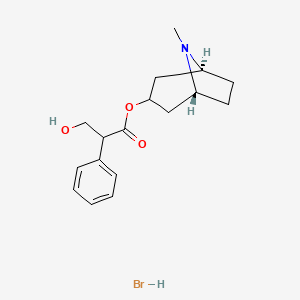

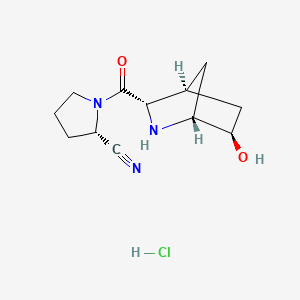

![molecular formula C17H20FNO4S B1665382 Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro- CAS No. 870773-76-5](/img/structure/B1665382.png)

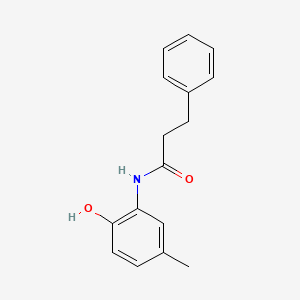

Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-

Overview

Description

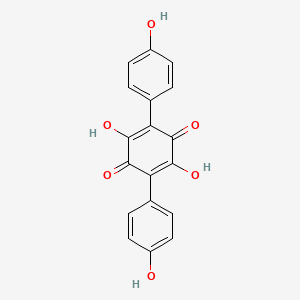

“Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-” is a complex organic compound. It contains a benzoic acid moiety, which is a carboxylic acid consisting of a benzene ring attached to a carboxylic acid group . The compound also contains a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzoic acid moiety would contribute to the acidity of the compound, while the thiazole ring could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzoic acid is a colorless crystalline solid and is slightly soluble in water . The presence of the thiazole ring and the butoxyethoxy group could potentially affect these properties .Scientific Research Applications

Application in Pharmacology

Scientific Field

Summary of the Application

AC-261066 is a potent RARβ2 agonist, which means it binds to and activates the retinoic acid receptor subtype β isoform 2 (RARβ2). This receptor is part of the nuclear receptor superfamily and plays a crucial role in regulating a variety of biological processes .

Methods of Application

AC-261066 is used in laboratory research settings. It is typically dissolved in DMSO or ethanol to prepare stock solutions, which are then used in various assays to study its effects .

Results or Outcomes

AC-261066 has been found to be more potent and orally available than AC 55649, another compound in the same class . It has a pEC50 value of 8.1, indicating its high potency .

Application in Nuclear Receptors

Scientific Field

Summary of the Application

AC-261066 is a selective and potent synthetic agonist for the retinoic acid β2-receptor (RARβ2), which is a member of the nuclear receptor superfamily .

Methods of Application

In research settings, AC-261066 is used to study the function and regulation of RARβ2. It is typically dissolved in suitable solvents and used in various in vitro and in vivo models .

Results or Outcomes

AC-261066 has been found to be selective over RARβ1, RARα, and RARγ, with pEC50 values of 6.4, 6.2, and 6.3 respectively .

Application in Retinoic Acid Receptors

Scientific Field

Summary of the Application

AC-261066 is an agonist of retinoic acid receptor subtype β isoform 2 (RARβ2). It binds to and activates this receptor, which plays a crucial role in regulating gene expression .

Methods of Application

In laboratory research, AC-261066 is used in various assays to study its effects on RARβ2. It is typically dissolved in DMSO or ethanol to prepare stock solutions .

Results or Outcomes

AC-261066 has been found to be a potent RARβ2 agonist, with a pEC50 value of 8.1 .

Application in Oxidative Stress

Scientific Field

Summary of the Application

AC-261066 has been found to decrease oxidative stress in mice fed a high-fat diet .

Methods of Application

In this context, AC-261066 is administered orally to mice on a high-fat diet. The effects of the compound on oxidative stress levels are then studied .

Results or Outcomes

Administration of AC-261066 has been found to decrease oxidative stress in mice fed a high-fat diet .

Application in Liver Disease

Scientific Field

Summary of the Application

AC-261066 has been studied in a high-fat diet mouse model of liver disease. The roles of retinoids in nonalcoholic fatty liver disease (NAFLD) remain unclear and a better understanding may lead to therapies that prevent or limit NAFLD progression .

Methods of Application

In this context, AC-261066 is administered orally to mice on a high-fat diet. The effects of the compound on liver disease are then studied .

Results or Outcomes

Administration of AC-261066 has been found to have effects on liver disease in mice fed a high-fat diet .

Application in Cancer Research

Scientific Field

Summary of the Application

AC-261066 has been studied in combination with EC-synthetic retinoids EC19 and EC23 in colorectal carcinoma. These compounds have shown single-agent preclinical anticancer activity .

Methods of Application

In this context, AC-261066 is used in combination with EC19 and EC23 in various assays to study their effects on colorectal carcinoma .

Results or Outcomes

The combination of AC-261066 with EC19 and EC23 has shown synergistic cytotoxicity in Caco-2 cells, a model for colorectal carcinoma .

Application in Diabetes Research

Scientific Field

Summary of the Application

AC-261066 has been found to dramatically reduce steatosis, lipid peroxidation and oxidative stress in the liver, pancreas and kidneys of obese, diabetic mice . It also lowers levels of mRNAs involved in lipogenesis, such as sterol regulatory element-binding transcription factor 1 (SREBP1) and fatty acid synthase, and increases mRNAs .

Methods of Application

In this context, AC-261066 is administered orally to obese, diabetic mice. The effects of the compound on diabetes are then studied .

Results or Outcomes

Administration of AC-261066 has been found to have significant effects on diabetes in obese mice .

Application in Inflammation Research

Scientific Field

Methods of Application

In this context, AC-261066 is administered orally to mice on a high-fat diet. The effects of the compound on inflammation are then studied .

Results or Outcomes

Administration of AC-261066 has been found to have effects on inflammation in mice fed a high-fat diet .

Safety And Hazards

As with any chemical compound, handling “Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-” would require appropriate safety precautions. Benzoic acid can cause skin irritation and serious eye damage . It’s important to use personal protective equipment and avoid inhalation, ingestion, and contact with skin and eyes .

Future Directions

properties

IUPAC Name |

4-[4-(2-butoxyethoxy)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO4S/c1-3-4-7-22-8-9-23-15-11(2)24-16(19-15)12-5-6-13(17(20)21)14(18)10-12/h5-6,10H,3-4,7-9H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAOETBFVAWNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC1=C(SC(=N1)C2=CC(=C(C=C2)C(=O)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236116 | |

| Record name | AC-261066 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-(4-(2-butoxyethoxy)-5-methyl-2-thiazolyl)-2-fluoro- | |

CAS RN |

870773-76-5 | |

| Record name | AC-261066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870773765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC-261066 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AC-261066 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGF3F89BZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

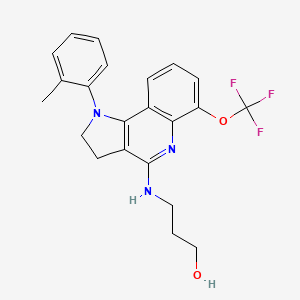

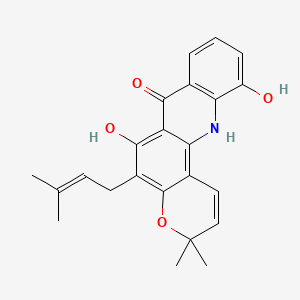

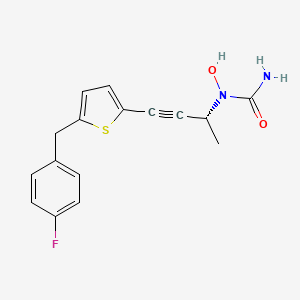

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)